5-Amino-N,2-Dimethylbenzamide (CAS 1249563-99-2): Technical Profile & Synthetic Utility
5-Amino-N,2-Dimethylbenzamide (CAS 1249563-99-2): Technical Profile & Synthetic Utility
Content Type: Technical Guide Subject: 5-Amino-N,2-dimethylbenzamide CAS Registry Number: 1249563-99-2 Primary Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
5-Amino-N,2-dimethylbenzamide (CAS 1249563-99-2) is a critical aniline-based building block utilized in the synthesis of small-molecule inhibitors targeting kinase signaling and cell death pathways. Structurally, it features a benzamide core substituted with a methyl group at the ortho position (C2) and an amino group at the meta position (C5), with the amide nitrogen methylated.
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Necroptosis inhibitors (RIPK1 modulators) and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . Its unique substitution pattern allows for precise orientation within the ATP-binding pockets of kinases, facilitating hydrogen bonding interactions essential for high-affinity binding.
Chemical Profile & Properties[1][2][3][4][5]
The physicochemical properties of 5-Amino-N,2-dimethylbenzamide make it an ideal fragment for lead optimization: it possesses a hydrogen bond donor (aniline -NH₂) and acceptor (amide C=O), with a molecular weight conducive to CNS penetration and oral bioavailability rules.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 1249563-99-2 | Verified Identifier |
| IUPAC Name | 5-amino-N,2-dimethylbenzamide | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.21 g/mol | Fragment-like |
| SMILES | CC1=C(C=C(C=C1)N)C(=O)NC | |
| InChIKey | CJFBLRZEQRGODB-UHFFFAOYSA-N | |
| LogP (Predicted) | ~0.8 - 1.1 | Favorable lipophilicity |
| pKa (Aniline) | ~4.0 - 4.5 | Weak base |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Limited water solubility |
Synthetic Pathways[5]
The synthesis of 5-Amino-N,2-dimethylbenzamide typically follows a two-step sequence starting from commercially available 2-methyl-5-nitrobenzoic acid . This route minimizes side reactions by keeping the nucleophilic aniline protected as a nitro group until the final step.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Two-step synthesis from 2-methyl-5-nitrobenzoic acid involving amide formation followed by chemoselective nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of N,2-Dimethyl-5-nitrobenzamide
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Activation: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM or THF. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours to form the acid chloride.
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Coupling: Cool the mixture to 0°C. Add methylamine (2.0 M in THF, 2.5 eq) dropwise.
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Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl and brine. Dry over Na₂SO₄ and concentrate.
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Checkpoint: Verify intermediate by LC-MS (Target M+H ≈ 195).
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Step 2: Reduction to 5-Amino-N,2-dimethylbenzamide
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Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol.
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Catalyst: Add 10% Pd/C (10 wt% loading) under nitrogen atmosphere.
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Hydrogenation: Purge with Hydrogen gas (H₂) and stir under a balloon of H₂ (1 atm) for 4–16 hours at RT.
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Alternative: For scale-up, use Fe powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O at 80°C to avoid hydrogenation safety risks.
-
-
Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1]
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Isolation: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM/MeOH gradient) if necessary.
Pharmacological Applications[3][4]
5-Amino-N,2-dimethylbenzamide is a pharmacophore precursor used primarily to construct urea or amide linkers in kinase inhibitors.
Key Therapeutic Areas
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Necroptosis Inhibition (RIPK1):
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The compound serves as the "warhead" attachment point for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.
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Mechanism: The benzamide moiety occupies the hydrophobic back pocket of the kinase, while the 5-amino group reacts with isocyanates to form urea-based inhibitors that stabilize the kinase in an inactive conformation (DLG-out).
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Relevance: Treatment of inflammatory diseases (IBD, psoriasis) and neurodegenerative disorders (ALS, Alzheimer's).
-
-
Immuno-Oncology (HPK1):
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Used in the synthesis of 6-azabenzimidazole derivatives targeting Hematopoietic Progenitor Kinase 1 (HPK1).
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Inhibition of HPK1 enhances T-cell receptor signaling, boosting the immune system's ability to attack tumors.
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Diagram 2: Role in RIPK1 Inhibitor Synthesis
Caption: The 5-amino group acts as a nucleophile to couple with aryl isocyanates, generating potent RIPK1 inhibitors.
Analytical Characterization
To ensure the integrity of this building block before use in downstream synthesis, the following analytical criteria must be met:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.0-8.2 (br q, 1H, Amide-NH)
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δ 6.8-7.0 (m, aromatic protons)
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δ 4.8-5.2 (br s, 2H, Aniline-NH₂)
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δ 2.7 (d, 3H, N-Methyl)
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δ 2.1 (s, 3H, Aryl-Methyl)
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-
LC-MS:
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Peak purity >98% (UV 254 nm).
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Mass (ESI+): [M+H]⁺ = 165.1.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) upon air exposure.
Safety & Handling (GHS)[2]
Signal Word: WARNING
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
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In case of contact, wash immediately with soap and water.
References
-
Vertex Pharmaceuticals Inc. (2018). Inhibitors of Necroptosis. US Patent US20180057465A1. Retrieved from .
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Combi-Blocks . (n.d.). Safety Data Sheet: 5-Amino-N,2-dimethylbenzamide (QD-6542). Retrieved from .
-
Nimble Therapeutics Inc. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. WO Patent WO2020092621A1. Retrieved from .
-
Degterev, A., et al. (2005).[2][3] Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nature Chemical Biology, 1(2), 112-119. (Contextual grounding for Necroptosis mechanism).
Sources
- 1. WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
